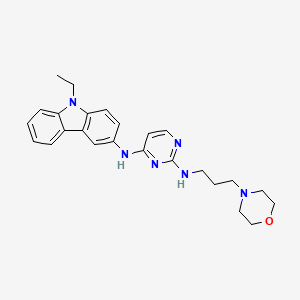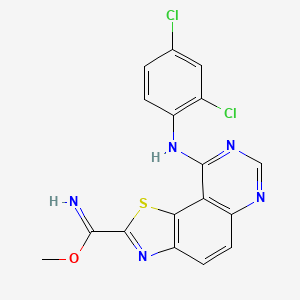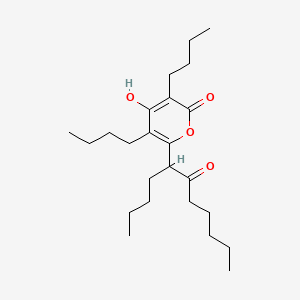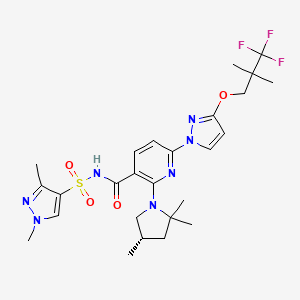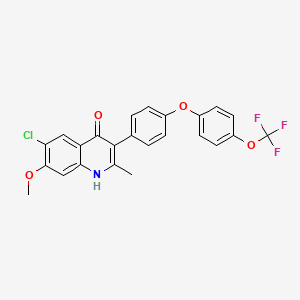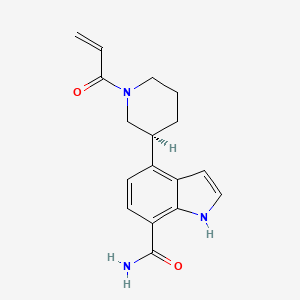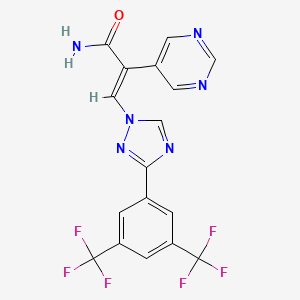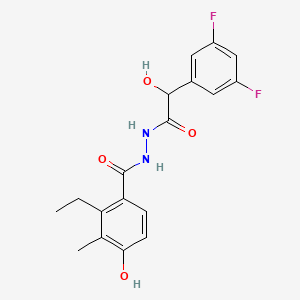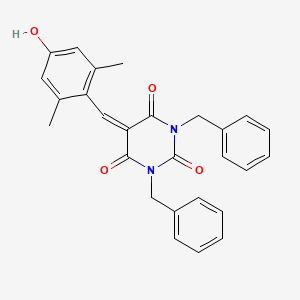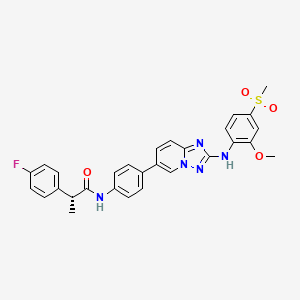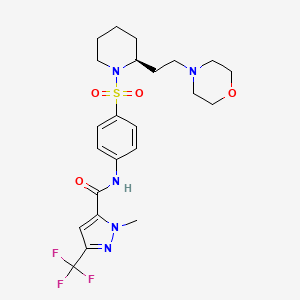
Erdrp-0519
Descripción general
Descripción
ERDRP-0519 es un inhibidor de molécula pequeña específicamente desarrollado para dirigirse al complejo de ARN polimerasa dependiente de ARN del morbillivirus. Este compuesto ha mostrado una eficacia significativa en el tratamiento de infecciones causadas por morbillivirus, como el virus del sarampión y el virus de la enfermedad de Carre . Actúa inhibiendo la enzima viral ARN polimerasa, que es esencial para la replicación viral .
Aplicaciones Científicas De Investigación
ERDRP-0519 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la inhibición de la actividad de la ARN polimerasa en morbillivirus.
Biología: Ayuda a comprender los mecanismos de replicación de los morbillivirus y su interacción con las células huésped.
Medicina: Posible agente terapéutico para tratar el sarampión y otras infecciones por morbillivirus.
Industria: Podría desarrollarse en un fármaco antiviral comercial para prevenir y tratar infecciones por morbillivirus.
Mecanismo De Acción
ERDRP-0519 ejerce sus efectos al dirigirse al complejo de ARN polimerasa dependiente de ARN del morbillivirus. Inhibe toda la formación de enlaces fosfodiéster, que es crucial para la síntesis de ARN. Este mecanismo de acción único implica el compromiso simultáneo del dominio similar a la transferasa polirribonucleotídica de la proteína L y el bucle de intrusión flexible por el compuesto, lo que bloquea efectivamente la polimerasa en una conformación previa a la iniciación . Esto evita que el virus replique su ARN, deteniendo así su propagación.
Análisis Bioquímico
Biochemical Properties
ERDRP-0519 interacts with the RdRP complex of the morbillivirus . It inhibits all phosphodiester bond formation in both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the RdRP complex, thereby suppressing all RNA synthesis activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the L protein polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the RdRP complex . This engagement locks the polymerase in pre-initiation conformation, inhibiting all synthesis of viral RNA .
Temporal Effects in Laboratory Settings
It has shown unparalleled oral efficacy against lethal infection of ferrets with CDV, an established surrogate model for human measles .
Dosage Effects in Animal Models
In animal models, specifically squirrel monkeys, this compound has demonstrated the ability to prevent measles disease
Métodos De Preparación
La síntesis de ERDRP-0519 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son típicamente información propietaria en manos de los desarrolladores. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran la formación de grupos pirazol y sulfonamida . Los métodos de producción industrial probablemente involucrarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
ERDRP-0519 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede experimentar reacciones de oxidación, que pueden alterar su estructura química y actividad.
Reducción: Las reacciones de reducción también pueden ocurrir, afectando potencialmente la eficacia del compuesto.
Sustitución: Las reacciones de sustitución que involucran el reemplazo de grupos funcionales pueden modificar las propiedades del compuesto. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores.
Comparación Con Compuestos Similares
ERDRP-0519 es único en comparación con otros compuestos similares debido a su mecanismo de acción específico y su alta eficacia. Los compuestos similares incluyen:
Favipiravir: Un fármaco antiviral que inhibe la ARN polimerasa pero tiene un mecanismo de acción diferente.
Sofosbuvir: Otro inhibidor de la ARN polimerasa utilizado para tratar infecciones por el virus de la hepatitis C.
JK-05: Un inhibidor no nucleósido del complejo de ARN polimerasa dependiente de ARN del virus del sarampión. This compound destaca por su incomparable eficacia oral y su capacidad para inhibir toda la formación de enlaces fosfodiéster en el complejo de ARN polimerasa viral.
Propiedades
IUPAC Name |
2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZHTUQIMBYDSX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028018 | |
| Record name | ERDRP-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374006-96-8 | |
| Record name | 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ERDRP-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERDRP-0519 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does ERDRP-0519 interact with its target and what are the downstream effects?
A: this compound directly targets the L protein, the RNA-dependent RNA polymerase (RdRp), of morbilliviruses like measles virus (MeV) [, ]. Unlike other inhibitors, it doesn't just block a single step, it inhibits all phosphodiester bond formation by the polymerase []. This includes both the initial steps of RNA synthesis at the promoter and the later elongation of the RNA chain.
Q2: What makes this compound's mechanism of action unique compared to other antiviral compounds?
A: Most antiviral compounds targeting viral polymerases act by interfering with a specific step in the RNA synthesis process, such as nucleotide binding or chain elongation. this compound stands out because it inhibits all phosphodiester bond formation activities of the MeV polymerase []. This comprehensive inhibition is achieved through its unique binding mode, engaging both the PRNTase-like domain and the flexible intrusion loop of the L protein. This mechanism has not been observed with other known mononegavirus polymerase inhibitors, making this compound a unique and promising candidate for antiviral therapy [].
Q3: Has this compound been tested in animal models of measles? What were the results?
A: While the provided abstracts do not mention specific animal model data for this compound against MeV, one abstract notes its "unparalleled oral efficacy" against a lethal canine distemper virus (CDV) infection in ferrets []. CDV is a closely related morbillivirus and this ferret model is considered a strong surrogate for human measles. This suggests promising potential for this compound's efficacy against MeV in relevant animal models, though further research is needed for confirmation.
Q4: What is the significance of studying this compound's mechanism and structure for broader antiviral development?
A: Beyond its potential as a measles treatment, this compound provides valuable insights for broader antiviral development. The compound targets a region of the L protein that is structurally conserved across all mononegaviruses []. This means that with further research and potential modifications, the knowledge gained from studying this compound could be applied to develop new drugs targeting a wider range of viruses in this order. This is significant because the mononegavirus order includes other important human pathogens for which effective treatments are still lacking.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


